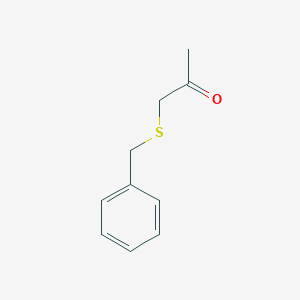

1-(Benzylthio)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEDQMIEPJIRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144887 | |

| Record name | 1-(Benzylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-69-0 | |

| Record name | 1-[(Phenylmethyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10230-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzylthio)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzylthio)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzylthio)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Benzylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylthio)acetone, also known by its IUPAC name 1-(benzylsulfanyl)propan-2-one, is a specialty chemical that holds interest for researchers in organic synthesis and drug discovery. Its structure, incorporating both a keto group and a benzylthio ether, presents a unique combination of reactive sites, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, reactivity, and potential biological relevance.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] Key identifying information and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(benzylsulfanyl)propan-2-one | [2] |

| Synonyms | (Benzylthio)acetone, 1-(Phenylmethylthio)-2-propanone | [2] |

| CAS Number | 10230-69-0 | [2] |

| Molecular Formula | C₁₀H₁₂OS | [2] |

| Molecular Weight | 180.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not explicitly stated | |

| Melting Point | Not explicitly stated | |

| Density | Not explicitly stated | |

| Refractive Index | Not explicitly stated | |

| Solubility | Insoluble in water | [1] |

| Stability | Stable under normal conditions | [1] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and aromatic protons. The chemical shifts are influenced by the neighboring functional groups.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show resonances for the carbonyl carbon, the carbons of the benzyl group, and the aliphatic carbons.

Specific peak assignments based on typical chemical shift ranges are needed for a complete analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1715 | C=O | Carbonyl stretch (ketone) |

| ~3030 | C-H | Aromatic C-H stretch |

| ~2920 | C-H | Aliphatic C-H stretch |

| ~1495, 1455 | C=C | Aromatic C=C stretch |

| ~695, 740 | C-H | Aromatic C-H out-of-plane bend |

Analysis of an actual spectrum would provide more precise peak locations and intensities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (180.27).

Expected Fragmentation Pattern:

A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the formation of an acylium ion and a benzylthio radical, or a benzyl cation and a thioacetyl radical.[4]

References

An In-depth Technical Guide to 1-(Benzylthio)acetone (CAS: 10230-69-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzylthio)acetone (CAS Number: 10230-69-0), a specialty chemical with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and spectral analysis. While direct biological applications of this compound are not extensively documented, this guide explores the broader context of α-thio ketones in drug discovery. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables for easy reference. Visual diagrams illustrating a general synthetic and analytical workflow are also included to aid researchers in their practical applications of this compound.

Introduction

This compound, also known by its IUPAC name 1-(phenylmethylsulfanyl)propan-2-one, is an organic compound featuring a thioether linkage and a ketone functional group. Its structure presents several sites for chemical modification, making it a potentially versatile building block in organic synthesis. This guide aims to provide a detailed technical resource for professionals in research and development who are interested in the properties and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10230-69-0 | Multiple |

| IUPAC Name | 1-(phenylmethylsulfanyl)propan-2-one | Multiple |

| Synonyms | 1-(Benzylthio)-2-propanone, α-(Benzylthio)acetone | Multiple |

| Chemical Formula | C₁₀H₁₂OS | Multiple |

| Molecular Weight | 180.27 g/mol | Multiple |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 155-156 °C | [2] |

| Appearance | Colorless to pale yellow solid or liquid | [3] |

Synthesis

The synthesis of this compound can be achieved through the reaction of a β-keto ester, such as ethyl acetoacetate, with a sulfur source like sodium S-benzyl sulfurothioate in the presence of a base. The reaction proceeds via nucleophilic substitution followed by decarboxylation.

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is adapted from a reported method for the synthesis of α-organylthio ketones.

Materials:

-

Ethyl acetoacetate

-

Sodium S-benzyl sulfurothioate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.0 mmol) and sodium S-benzyl sulfurothioate (0.5 mmol).

-

Add toluene (3.0 mL) to the flask.

-

While stirring, add sodium hydroxide (2.0 equiv.) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure 1-(benzylthio)propan-2-one.

Note: The yield for this specific reaction was reported to be 44%.

Spectral Data

The structural characterization of this compound is crucial for confirming its identity and purity. The following sections provide available spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference gas-phase IR spectrum.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1715 | C=O (Ketone) stretch |

| ~3000-2850 | C-H (aliphatic) stretch |

| ~1600, ~1495, ~1450 | C=C (aromatic) stretch |

| ~1420 | CH₂ scissoring (adjacent to S) |

| ~700, ~750 | C-H (aromatic) out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. Data is available from the NIST WebBook.

Table 3: Major Peaks in the Mass Spectrum of this compound

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 123 | [M - C₃H₅O]⁺ |

| 43 | [CH₃CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

-

~2.2 ppm (s, 3H): Methyl protons (CH₃) adjacent to the carbonyl group.

-

~3.3 ppm (s, 2H): Methylene protons (CH₂) adjacent to the sulfur atom.

-

~3.7 ppm (s, 2H): Methylene protons (CH₂) of the benzyl group.

-

~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring.

Predicted ¹³C NMR (in CDCl₃):

-

~30 ppm: Methyl carbon (CH₃).

-

~36 ppm: Methylene carbon (CH₂) of the benzyl group.

-

~48 ppm: Methylene carbon (CH₂) adjacent to the sulfur atom.

-

~127-130 ppm: Aromatic carbons (CH).

-

~137 ppm: Quaternary aromatic carbon.

-

~205 ppm: Carbonyl carbon (C=O).

Potential Applications in Drug Development

While there is no specific research detailing the biological activity of this compound, the α-thio ketone moiety is present in various molecules of medicinal interest. This structural motif can serve as a versatile scaffold for the synthesis of more complex molecules.

The presence of a reactive ketone and a modifiable thioether linkage allows for a range of chemical transformations, potentially leading to the development of novel therapeutic agents. The benzyl group can also be substituted to explore structure-activity relationships (SAR). The general class of α-thio ketones has been investigated for various biological activities, and further research could explore the potential of this compound as a precursor in the synthesis of bioactive compounds.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is reported to cause skin and eye irritation.

General Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Visualizations

To aid in the conceptualization of the experimental workflow, the following diagram illustrates a general procedure for the synthesis and characterization of a chemical compound like this compound.

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methods. While its direct application in drug development is not yet established, its structure as an α-thio ketone suggests potential as a building block for more complex, biologically active molecules. This guide provides a foundational resource for researchers and scientists to facilitate further investigation into the chemistry and potential applications of this compound. Further studies are warranted to elucidate its full spectroscopic profile, explore its reactivity, and evaluate its potential in medicinal chemistry.

References

Spectroscopic Profile of 1-(Benzylthio)acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(Benzylthio)acetone (also known as 1-(benzylsulfanyl)propan-2-one), a compound of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | C₆H₅- |

| 3.75 | s | 2H | -S-CH₂-Ph |

| 3.20 | s | 2H | -CO-CH₂-S- |

| 2.20 | s | 3H | -CO-CH₃ |

¹³C NMR (Carbon-13) NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 205.5 | C=O |

| 137.5 | C (aromatic, quaternary) |

| 129.0 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 127.0 | CH (aromatic) |

| 48.0 | -CO-CH₂-S- |

| 36.0 | -S-CH₂-Ph |

| 29.0 | -CO-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | Medium | Aromatic C-H Stretch |

| 2920-2850 | Medium | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Stretch (Ketone) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| 1420 | Medium | CH₂ Bend |

| 1360 | Medium | CH₃ Bend |

| 690, 740 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 180 | 40 | [M]⁺ (Molecular Ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 137 | 30 | [M - CH₃CO]⁺ |

| 89 | 15 | [C₇H₅]⁺ |

| 65 | 25 | [C₅H₅]⁺ |

| 43 | 50 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are acquired and the free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Typically, 1024 scans are averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

Ionization and Analysis: Electron Ionization (EI) is employed with an ionization energy of 70 eV. The resulting ions are analyzed using a quadrupole mass analyzer. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-500 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

1-(Benzylthio)acetone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylthio)acetone is a thioether ketone with potential applications in chemical synthesis and as a scaffold in drug discovery. Its structure, combining a reactive carbonyl group and a thioether linkage, makes it an interesting candidate for further investigation. This document provides a technical overview of its fundamental properties, a detailed synthesis protocol, and a discussion of its potential, though currently underexplored, biological significance.

Core Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂OS | [NIST] |

| Molecular Weight | 180.27 g/mol | [Sigma-Aldrich] |

| CAS Number | 10230-69-0 | [Sigma-Aldrich] |

| IUPAC Name | 1-(benzylthio)propan-2-one | [NIST] |

Synthesis Protocol

A reported method for the synthesis of this compound involves the reaction of a β-keto ester with a sodium S-organyl sulfurothioate. The following is a detailed experimental protocol adapted from the literature.

Materials and Reagents

-

Ethyl acetoacetate (or methyl acetoacetate)

-

Sodium S-benzyl sulfurothioate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Oxygen (O₂) or ambient air

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup : To a round-bottom flask, add a β-keto ester (e.g., ethyl acetoacetate, 0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), and sodium hydroxide (2.0 mmol).

-

Solvent Addition : Add toluene (3 mL) to the flask.

-

Reaction Conditions : The reaction mixture is stirred at 100 °C. The reaction can be performed under an oxygen atmosphere or ambient air to optimize the yield of 1-(benzylthio)propan-2-one.

-

Reaction Time : The reaction is typically stirred for several hours (e.g., 18 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The crude product is purified by column chromatography on silica gel to yield pure 1-(benzylthio)propan-2-one.

It has been noted that using methyl acetoacetate as the starting material can lead to a higher yield of the desired product.

Synthesis workflow for this compound.

Potential Biological Activity and Research Applications

While there is a lack of specific studies on the biological activities of this compound, the presence of the thioether and ketone functional groups suggests potential avenues for investigation. Structurally related molecules containing a benzylthio- moiety have shown promise in medicinal chemistry. For instance, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide have been investigated as potent dual inhibitors of Abl and Src tyrosine kinases, indicating potential anticancer activity.

Given this, a hypothetical research workflow to investigate the biological potential of this compound could involve initial screening for cytotoxicity against various cancer cell lines, followed by more specific enzyme inhibition assays if cytotoxic effects are observed.

Hypothetical workflow for biological activity screening.

Conclusion

This compound is a readily synthesizable thioether ketone. While its biological role is not yet defined, its structural components suggest that it could serve as a valuable building block for the development of novel therapeutic agents. The provided synthesis protocol offers a clear pathway for obtaining this compound for further study. Future research should focus on elucidating its potential cytotoxic and enzyme-inhibitory activities to determine its viability as a lead compound in drug discovery programs.

Nomenclature and Chemical Identifiers

An In-depth Technical Guide on 1-(Benzylsulfanyl)propan-2-one

Topic: IUPAC name for 1-(Benzylthio)acetone Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-(benzylsulfanyl)propan-2-one, commonly known as this compound. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols with quantitative data, and discusses its context within medicinal chemistry.

The compound commonly referred to as this compound has a systematic IUPAC name of 1-(benzylsulfanyl)propan-2-one .[1][2][3] It is also recognized by other synonyms such as 1-(phenylmethylsulfanyl)propan-2-one and α-(Benzylthio)acetone.[4][5]

| Identifier | Value | Reference |

| IUPAC Name | 1-(benzylsulfanyl)propan-2-one | [1][2] |

| CAS Number | 10230-69-0 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂OS | [1][2][4] |

| Molecular Weight | 180.27 g/mol | [1][3] |

| InChI Key | OIEDQMIEPJIRFT-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)CSCC1=CC=CC=C1 | [2] |

Physicochemical Properties

The physical and chemical properties of 1-(benzylsulfanyl)propan-2-one are summarized below. These computed properties provide essential information for experimental design and computational modeling.

| Property | Value | Unit | Source |

| Appearance | Clear colorless to yellow to pale brown liquid | - | [2] |

| XLogP3-AA | 2.1 | - | [1] |

| Hydrogen Bond Donor Count | 0 | - | [1] |

| Hydrogen Bond Acceptor Count | 2 | - | [1] |

| Rotatable Bond Count | 4 | - | [1] |

| Exact Mass | 180.06088618 | Da | [1] |

| Topological Polar Surface Area | 42.4 | Ų | [1] |

| Refractive Index (@ 20°C) | 1.5565-1.5605 | - | [2] |

Synthesis of 1-(Benzylsulfanyl)propan-2-one

A selective synthesis method has been developed for producing α-organylthio ketones from β-keto esters.[6] The reaction involves the use of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with sodium S-benzyl sulfurothioate in the presence of a base.[6]

Experimental Protocol

The following protocol for the synthesis of 1-(benzylthio)propan-2-one (4a) is adapted from Silva et al., 2021.[6]

-

A mixture of ethyl acetoacetate (1a , 0.5 mmol) and sodium S-benzyl sulfurothioate (2a , 1.0 mmol) is prepared.

-

Sodium hydroxide (NaOH, 2 equivalents) is added as a base.

-

Toluene (3.0 mL) is added as the solvent.

-

The mixture is stirred at 100 °C for 18 hours under an air atmosphere.

-

Upon completion, the product is isolated and purified using column chromatography.

Quantitative Data from Synthesis Optimization

The yield of 1-(benzylthio)propan-2-one is highly dependent on the reaction conditions. The table below summarizes the results from optimization experiments.[6]

| Entry | Substrate (1) | Reagent (2a) (mmol) | Base (equiv) | Atmosphere | Yield of 4a (%) |

| 1 | Ethyl Acetoacetate (1.0 mmol) | 0.5 | NaOH (2) | Air | 44 |

| 23 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | Air | 68 |

| 24 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | O₂ | 25 |

| 25 | Ethyl Acetoacetate (0.5 mmol) | 1.0 | NaOH (2) | N₂ | 30 |

| - | Methyl Acetoacetate (1b) | 1.0 | NaOH (2) | Air | 80 |

The optimal conditions identified involved using 0.5 mmol of ethyl acetoacetate and 1.0 mmol of sodium S-benzyl sulfurothioate with 2 equivalents of NaOH, which yielded 68% of the target compound.[6] Notably, substituting ethyl acetoacetate with methyl acetoacetate increased the yield to 80%.[6]

Biological and Pharmacological Context

While specific biological activities for 1-(benzylsulfanyl)propan-2-one are not extensively documented in the available literature, the core chemical scaffolds present in the molecule—the propan-2-one moiety and the benzylthio group—are found in various pharmacologically active compounds.

-

Propan-2-one Moiety: The activated ketone group within the propan-2-one structure is a key pharmacophoric element in certain enzyme inhibitors.[7] For instance, propan-2-one substituted compounds have been investigated as inhibitors of serine hydrolases like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]

-

Benzylthio Group: The benzylthio moiety is integral to several classes of compounds with demonstrated biological effects. For example, 2-(benzylthio)-1H-benzimidazole derivatives exhibit a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[8][9]

Given the presence of these functional groups, 1-(benzylsulfanyl)propan-2-one could be considered a potential building block or lead compound for medicinal chemistry research, particularly in the development of enzyme inhibitors or other therapeutic agents.

Conclusion

1-(Benzylsulfanyl)propan-2-one is a well-characterized compound with established nomenclature and physicochemical properties. Efficient synthesis protocols are available, allowing for its preparation in good yields for research purposes. Although direct biological data on this specific molecule is limited, its structural components are of significant interest in drug development, suggesting potential for future investigation into its pharmacological profile.

References

- 1. This compound | C10H12OS | CID 82472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L03814.14 [thermofisher.com]

- 3. Buy Online CAS Number 10230-69-0 - TRC - 1-(Benzylthio)-2-propanone | LGC Standards [lgcstandards.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tsijournals.com [tsijournals.com]

Stability and Storage of 1-(Benzylthio)acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(Benzylthio)acetone. The information presented herein is critical for ensuring the integrity of the compound in research and development settings, particularly in the context of drug discovery and development where compound stability is paramount. This document outlines potential degradation pathways, proposes a comprehensive forced degradation study protocol, and details a stability-indicating analytical methodology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is the first step in designing appropriate stability studies and storage protocols.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | Not available (liquid at room temperature) |

| Boiling Point | 155-156 °C |

| Flash Point | >100 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

Predicted Stability and Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a thioether linkage and a ketone functional group, several degradation pathways can be anticipated under stress conditions. A general statement from safety data sheets indicates that the compound is "stable under normal conditions." However, in the context of pharmaceutical development, a more rigorous understanding of its stability profile is necessary.

The primary anticipated degradation pathway is the oxidation of the thioether sulfur atom. Thioethers are known to be susceptible to oxidation, which typically occurs in a stepwise manner to first form a sulfoxide and then a sulfone. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.

While ketones are generally stable, hydrolysis under strongly acidic or basic conditions could potentially occur, although this is considered a less likely degradation route compared to oxidation. Additionally, exposure to light (photodegradation) can induce degradation in organic molecules, including those containing sulfur.

The predicted degradation pathways are illustrated in the diagram below.

Caption: Predicted degradation pathways of this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Light: Protect from light. Store in an amber vial or in a light-proof container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Container: Use a tightly sealed container to prevent moisture ingress and solvent evaporation.

Forced Degradation Studies: Experimental Protocol

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following protocol outlines a comprehensive forced degradation study for this compound.

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

The following stress conditions should be applied to the this compound solution. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Table 2: Forced Degradation Study Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C |

| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at 60°C |

| Neutral Hydrolysis | Water | 24, 48, 72 hours at 60°C |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours at room temperature |

| Thermal Degradation | 80°C (in solid state and in solution) | 24, 48, 72 hours |

| Photostability | ICH Q1B option 1 or 2 (UV and visible light) | As per guidelines |

Analysis

After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method as described in Section 5.

The experimental workflow for the forced degradation study is depicted in the following diagram.

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating Analytical Method: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Proposed HPLC Method Parameters

The following are suggested starting parameters for developing a stability-indicating HPLC method. Optimization will likely be required.

Table 3: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 254 nm. Mass Spectrometry (MS) for peak identification. |

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The key aspect of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient from all potential degradation products and process impurities.

Summary of Expected Results and Data Presentation

The forced degradation studies are expected to show the susceptibility of this compound to oxidation, forming the corresponding sulfoxide and sulfone. Degradation under hydrolytic and photolytic conditions may be less pronounced. The results of the stability studies should be summarized in a clear and concise format.

Table 4: Example Data Presentation for Forced Degradation Study

| Stress Condition | Time (hours) | Assay of this compound (%) | Area % of Sulfoxide | Area % of Sulfone | Area % of Other Degradants | Mass Balance (%) |

| Control | 72 | 99.8 | ND | ND | 0.2 | 100.0 |

| 0.1 M HCl, 60°C | 72 | 98.5 | ND | ND | 1.3 | 99.8 |

| 0.1 M NaOH, 60°C | 72 | 95.2 | ND | ND | 4.5 | 99.7 |

| 3% H₂O₂, RT | 72 | 45.3 | 48.1 | 5.9 | 0.7 | 100.0 |

| 80°C | 72 | 99.1 | 0.5 | ND | 0.4 | 100.0 |

| Photostability | - | 92.7 | 1.2 | ND | 5.8 | 99.7 |

| ND = Not Detected |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary degradation pathway is anticipated to be oxidation of the thioether to form the sulfoxide and sulfone. Proper storage in a cool, dark, and inert environment is crucial for maintaining the compound's purity and integrity. The outlined forced degradation study and stability-indicating HPLC method provide a robust approach for researchers and drug development professionals to comprehensively assess the stability of this compound and ensure the reliability of their experimental results.

An In-depth Technical Guide to the Synthesis of 1-(Benzylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzylthio)acetone, also known as 1-(benzylthio)propan-2-one, is a valuable intermediate in organic synthesis, particularly in the construction of sulfur-containing heterocyclic compounds and other molecules of pharmaceutical interest. Its structure incorporates a reactive ketone functionality and a benzylthio moiety, making it a versatile building block for various chemical transformations. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of methodologies, and a mechanistic overview to aid researchers in their synthetic endeavors.

Core Synthetic Methodologies

Two principal strategies have emerged for the synthesis of this compound: the nucleophilic substitution of an α-haloketone with benzyl mercaptan and the reaction of a β-keto ester with a benzylthiolating agent. Each method presents distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.

Method 1: Nucleophilic Substitution of α-Haloketones

This classical and widely employed method involves the S-alkylation of benzyl mercaptan (or its corresponding thiolate) with an α-haloketone, typically chloroacetone or bromoacetone. The reaction proceeds via a straightforward SN2 mechanism.

Reaction Scheme:

Mechanistic Pathway Diagram:

Caption: SN2 synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Benzyl mercaptan

-

Chloroacetone

-

Sodium hydroxide (or sodium ethoxide)

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for elution)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add benzyl mercaptan (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the sodium benzylthiolate.

-

Slowly add chloroacetone (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Method 2: Reaction of β-Keto Esters with Bunte Salts

A more recent and selective method involves the reaction of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with a sodium S-benzyl sulfurothioate (a Bunte salt) in the presence of a base. This method can be tuned to selectively produce either the α-thio ketone or an α-thio ester by varying the amount of base used.

Reaction Scheme:

Experimental Workflow Diagram:

Caption: Workflow for β-Keto Ester Method.

Detailed Experimental Protocol: [1]

-

Materials:

-

Ethyl acetoacetate (or methyl acetoacetate)

-

Sodium S-benzyl sulfurothioate

-

Sodium hydroxide

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a sealed tube, add ethyl acetoacetate (0.5 mmol), sodium S-benzyl sulfurothioate (1.0 mmol), sodium hydroxide (2.0 equivalents for the ketone, 4.0 equivalents for the ester), and toluene (3 mL).

-

Stir the mixture at 100 °C for 18 hours under an air atmosphere for the synthesis of this compound.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired product.

-

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the synthesis of this compound via the two primary methods discussed.

| Method | Key Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nucleophilic Substitution | Benzyl mercaptan, Chloroacetone | NaOH | Ethanol | Reflux | 2-4 | Good (Typically >80%) | General Knowledge |

| β-Keto Ester Route | Ethyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH (2 equiv.) | Toluene | 100 | 18 | 68 | [1] |

| β-Keto Ester Route | Methyl acetoacetate, Sodium S-benzyl sulfurothioate | NaOH (2 equiv.) | Toluene | 100 | 18 | 80 | [1] |

Characterization Data for this compound

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C₁₀H₁₂OS

-

Molecular Weight: 180.27 g/mol

-

¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.70 (s, 2H, -S-CH₂-Ph), 3.20 (s, 2H, -CO-CH₂-S-), 2.20 (s, 3H, CH₃-CO-).

-

¹³C NMR (CDCl₃): δ 205.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 45.0 (-CO-CH₂-S-), 36.5 (-S-CH₂-Ph), 30.0 (CH₃-CO-).

-

IR (neat): ν 1715 cm⁻¹ (C=O stretch).

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The traditional nucleophilic substitution of chloroacetone with benzyl mercaptan offers a straightforward and high-yielding approach. The more recent method utilizing β-keto esters and Bunte salts provides an alternative with the potential for greater selectivity and avoids the use of lachrymatory α-haloketones. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and specific experimental conditions preferred by the researcher. This guide provides the necessary detailed protocols and comparative data to enable informed decisions for the efficient synthesis of this valuable chemical intermediate.

References

Physical appearance and odor of 1-(Benzylthio)acetone

Technical Data Sheet: 1-(Benzylthio)acetone

Audience: Researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This section details the physical appearance and odor of this compound, a thioketone compound.

Physical Appearance

This compound is typically found as a liquid at room temperature[1][2]. Its color is described as ranging from clear and colorless to having a yellow or pale brown tint[2][3]. While generally a liquid, a melting point of 53-54 °C has also been reported, which may suggest the substance can exist as a low-melting solid, potentially influenced by purity[4].

Odor

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂OS | [2][5][6] |

| Molecular Weight | 180.27 g/mol | [5] |

| Physical State | Liquid | [1][2] |

| Melting Point | 53-54 °C | [4] |

| Boiling Point | 155 °C | [4] |

| Density | 1.09 g/cm³ | [4] |

| Refractive Index | 1.5565 - 1.5605 @ 20°C | [2][3] |

| Flash Point | > 100 °C (> 212 °F) | [1][4] |

| Water Solubility | Immiscible | [1] |

| CAS Number | 10230-69-0 | [5] |

Experimental Protocols

The characterization of the physical appearance and odor of a chemical compound like this compound follows standard laboratory procedures for qualitative and quantitative analysis.

Determination of Physical State and Appearance

Objective: To visually inspect and record the physical state (solid, liquid, gas) and color of the substance at ambient temperature.

Methodology:

-

A sample of this compound is placed in a clear, clean container, such as a beaker or watch glass.

-

The observation is conducted under controlled laboratory lighting against both a white and a black background to accurately determine the color and clarity.

-

The physical state is recorded at standard temperature and pressure (STP).

Olfactory Assessment

Objective: To characterize the odor of the substance.

Methodology:

-

Due to the potential hazards of inhaling unknown chemical vapors, this assessment is performed in a well-ventilated area, typically a fume hood.

-

A small amount of the substance is placed on a watch glass or in a beaker.

-

The vapor is gently wafted towards the nose with a hand (the wafting technique) to avoid inhaling a concentrated amount of the substance.

-

Any perceived odor is described using standard chemical descriptors. As noted, the specific odor for this compound has not been publicly documented.

Logical Relationships

The following diagram illustrates the workflow for the sensory evaluation of a chemical compound's physical properties.

Caption: Sensory Evaluation Workflow for this compound.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. (Benzylthio)acetone, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 3. (Benzylthio)acetone, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. 10230-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C10H12OS | CID 82472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

Solubility of 1-(Benzylthio)acetone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Benzylthio)acetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility based on its physicochemical properties and established chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for predicting its behavior in different solvents. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Melting Point | 53-54 °C |

| Boiling Point | 155 °C |

| Density | 1.09 g/cm³ |

| Calculated logP | 2.509 |

| Appearance | Clear colorless to yellow to pale brown liquid or solid |

Data sourced from publicly available chemical databases.

The calculated octanol-water partition coefficient (logP) of 2.509 suggests that this compound is moderately lipophilic, indicating a preference for nonpolar environments over aqueous ones. Its melting point of 53-54 °C is also a critical factor, as solubility experiments should ideally be conducted at a consistent temperature, and the physical state of the compound at that temperature must be considered.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] this compound possesses both polar and nonpolar characteristics:

-

Polar features: The ketone (carbonyl) group is polar and can act as a hydrogen bond acceptor. The thioether linkage also contributes some polarity.

-

Nonpolar features: The benzyl group and the aliphatic backbone are nonpolar.

Based on this structure, a predicted qualitative solubility profile in common organic solvents is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The significant nonpolar benzyl group and hydrocarbon backbone will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble to Moderately Soluble | These solvents can interact with the polar carbonyl group through dipole-dipole interactions. The overall moderate polarity of this compound aligns well with these solvents. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble to Sparingly Soluble | While these solvents can hydrogen bond with the carbonyl group (as an acceptor), the large nonpolar portion of the molecule may limit solubility compared to smaller, more polar solutes. |

| Highly Polar | Water | Insoluble | The large, nonpolar benzyl group makes the molecule predominantly hydrophobic, leading to poor solubility in water. |

Experimental Protocol for Solubility Determination

This section outlines a general methodology for determining the qualitative and semi-quantitative solubility of this compound in a chosen organic solvent.[2][3]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes and/or graduated cylinders

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Bring the this compound and the solvent to the desired experimental temperature (e.g., 25 °C).

-

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a vial.[4]

-

Add a small volume of the solvent (e.g., 1 mL).

-

Securely cap the vial and vortex or stir vigorously for 60 seconds.[3]

-

Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble at this concentration. If a significant amount remains undissolved, it is considered sparingly soluble or insoluble.[5]

-

-

Semi-Quantitative Assessment (if soluble in the qualitative test):

-

Start with a known volume of the solvent (e.g., 2 mL) in a vial.

-

Add a small, pre-weighed amount of this compound.

-

Cap the vial and stir/vortex until the solid is fully dissolved.

-

Continue adding small, weighed increments of the solute, ensuring complete dissolution after each addition.

-

The point at which a small amount of solid remains undissolved after prolonged agitation (e.g., several hours) indicates that a saturated solution has been formed.

-

Calculate the solubility by dividing the total mass of the dissolved solute by the volume of the solvent (e.g., in mg/mL or g/L).

-

-

Considerations:

-

Equilibration Time: For accurate measurements, allow the mixture to equilibrate for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements.

-

Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of an organic compound like this compound.

Caption: Workflow for qualitative solubility testing of this compound.

References

An In-depth Technical Guide on the Synthesis of 1-(Benzylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a contemporary experimental protocol for the synthesis of 1-(benzylthio)acetone, presents the associated quantitative data, and illustrates the reaction pathway. The information provided is intended to serve as a comprehensive resource for researchers interested in the preparation and utilization of this compound.

Synthesis of this compound

A recent and effective method for the synthesis of this compound involves the reaction of a β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with sodium S-benzyl sulfurothioate in the presence of a base.[1] This approach provides a direct route to the desired α-thio ketone.

The reaction proceeds via the formation of an enolate from the β-keto ester, which then attacks the sulfur atom of the sodium S-benzyl sulfurothioate. Subsequent decarboxylation of the resulting intermediate yields this compound. The choice of reaction conditions, particularly the base and solvent, can influence the selectivity and yield of the desired product.

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[1]

Materials:

-

Methyl acetoacetate (or Ethyl acetoacetate)

-

Sodium S-benzyl sulfurothioate

-

Sodium hydroxide (NaOH)

-

Toluene

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add methyl acetoacetate (1.0 equivalent).

-

Add sodium S-benzyl sulfurothioate (2.0 equivalents).

-

Add toluene as the solvent.

-

Add sodium hydroxide (2.0 equivalents) to the mixture.

-

Stir the reaction mixture at 100 °C for 18 hours under an air atmosphere.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography to obtain pure 1-(benzylthio)propan-2-one.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-(benzylthio)propan-2-one (4a) under optimized conditions as reported in the literature.[1]

| Entry | Starting Material (1) | Sulfur Source (2a) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of 4a (%) |

| 1 | Ethyl acetoacetate (1a) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 44 |

| 2 | Methyl acetoacetate (1b) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 80 |

| 3 | Ethyl acetoacetate (1a) | 1.0 mmol | NaOH (2) | Toluene | 100 | 18 | 68 |

*Entry 3 was conducted with 0.5 mmol of 1a and 1.0 mmol of 2a.

Conclusion

This technical guide provides a detailed overview of a modern synthetic route to this compound. The provided experimental protocol and quantitative data offer a practical basis for the laboratory preparation of this compound. While the historical details of its initial discovery and synthesis remain to be fully elucidated, the presented methodology represents an efficient and well-documented approach for obtaining this versatile chemical intermediate. Further research into historical chemical archives may yet uncover the origins of this compound, providing a more complete picture of its scientific journey.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Benzylthio)acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(benzylthio)acetone, a valuable intermediate in organic synthesis. The primary method described is the S-alkylation of benzyl mercaptan with chloroacetone. This approach is favored for its efficiency and the ready availability of the starting materials.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. Benzyl mercaptan is first deprotonated by a base to form the more nucleophilic benzylthiolate anion. This anion then displaces the chloride ion from chloroacetone in an SN2 reaction to form the desired product.

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of this compound from benzyl mercaptan and chloroacetone.

Materials:

-

Benzyl mercaptan (C₇H₈S)[1]

-

Chloroacetone (C₃H₅ClO)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Acetone (solvent)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl mercaptan (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

-

Add a base (1.1 equivalents), such as sodium hydroxide or potassium carbonate, to the solution and stir until it dissolves. The formation of the sodium or potassium benzylthiolate may result in a fine suspension.

-

-

S-Alkylation:

-

Slowly add chloroacetone (1.05 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature or 1-2 hours at reflux.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product as a clear oil.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material 1 | Benzyl Mercaptan |

| Starting Material 2 | Chloroacetone |

| Base | Sodium Hydroxide or Potassium Carbonate |

| Solvent | Ethanol or Acetone |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 1-4 hours |

| Expected Yield | 80-95% |

| Product Purity (after purification) | >98% |

| Appearance | Clear, colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

| Boiling Point | 118-120 °C at 2 mmHg |

| Refractive Index | 1.5565-1.5605 @ 20°C[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the key steps in the S-alkylation reaction mechanism.

Caption: Mechanism of this compound synthesis.

References

Application Notes and Protocols: 1-(Benzylthio)acetone in Aldol Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. The reaction typically involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation, a type of crossed aldol condensation, utilizes an enolizable ketone and a non-enolizable aromatic aldehyde to synthesize chalcones and related structures, which are prevalent in many biologically active compounds.

This document provides detailed application notes and protocols for the use of 1-(benzylthio)acetone in aldol condensation reactions. The presence of the benzylthio group at the α-position of the ketone is anticipated to influence the acidity of the α-protons and potentially offer avenues for stereocontrol in the aldol addition step. These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle

The base-catalyzed aldol condensation of this compound with an aromatic aldehyde proceeds through the formation of a resonance-stabilized enolate. The electron-withdrawing nature of the adjacent carbonyl group increases the acidity of the α-protons of this compound, facilitating their removal by a base. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent β-hydroxy carbonyl intermediate can then undergo dehydration to yield the final α,β-unsaturated ketone product.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Reagents and solvents should be of appropriate purity for the intended application.

-

Anhydrous solvents should be used where specified to prevent unwanted side reactions.

-

Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Benzaldehyde

This protocol describes a typical Claisen-Schmidt condensation.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 5-10 mL per gram of ketone).

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 eq).

-

Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (10-20%) to the reaction mixture at room temperature. The amount of base can be catalytic or stoichiometric, depending on the desired reaction rate and conditions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, less polar product spot. Reaction times can vary from a few hours to overnight.

-

Workup:

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or hexanes/ethyl acetate).

Data Presentation

The following tables summarize representative quantitative data for the aldol condensation of this compound with various aromatic aldehydes. Please note that these are representative examples, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reaction of this compound with Substituted Benzaldehydes

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | (E)-4-(benzylthio)-1-phenylbut-3-en-2-one | 12 | 85 |

| 2 | 4-Chlorobenzaldehyde | (E)-4-(benzylthio)-1-(4-chlorophenyl)but-3-en-2-one | 10 | 92 |

| 3 | 4-Methoxybenzaldehyde | (E)-4-(benzylthio)-1-(4-methoxyphenyl)but-3-en-2-one | 16 | 78 |

| 4 | 4-Nitrobenzaldehyde | (E)-4-(benzylthio)-1-(4-nitrophenyl)but-3-en-2-one | 8 | 95 |

Visualizations

Reaction Mechanism

The following diagram illustrates the base-catalyzed aldol condensation mechanism of this compound with an aromatic aldehyde.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of α,β-unsaturated ketones using this compound.

Discussion

Influence of the Benzylthio Group

The presence of the sulfur atom alpha to the carbonyl group in this compound can influence the reaction in several ways:

-

Acidity of α-Protons: The electron-withdrawing inductive effect of the sulfur atom may slightly increase the acidity of the adjacent methylene protons, potentially leading to faster enolate formation compared to acetone under the same basic conditions.

-

Stereocontrol: The bulky benzylthio group may exert steric influence during the nucleophilic attack of the enolate on the aldehyde. This could lead to a degree of diastereoselectivity in the formation of the β-hydroxy ketone intermediate, favoring either the syn or anti diastereomer. Further investigation using chiral auxiliaries or catalysts could be explored to enhance this selectivity for asymmetric synthesis applications.

-

Product Stability: The resulting α,β-unsaturated ketone contains a vinyl sulfide moiety, which can be a versatile functional group for further synthetic transformations.

Conclusion

This compound is a valuable and versatile substrate for aldol condensation reactions, particularly in the Claisen-Schmidt variant with aromatic aldehydes. The provided protocols offer a solid foundation for the synthesis of a variety of α,β-unsaturated ketones bearing a benzylthio group. The presence of the sulfur moiety not only influences the reactivity of the ketone but also provides a handle for further functionalization, making these products attractive intermediates in medicinal chemistry and materials science. Further exploration into the diastereoselective potential of these reactions is a promising area for future research.

Application Notes and Protocols: 1-(Benzylthio)acetone as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(benzylthio)acetone as a starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Detailed experimental protocols, reaction data, and visual representations of synthetic pathways are presented to facilitate the application of this versatile building block in research and drug discovery.

Introduction

This compound is a readily available keto-sulfide that possesses multiple reactive sites, making it an attractive precursor for the construction of diverse heterocyclic scaffolds. The presence of a ketone carbonyl group, an adjacent active methylene group, and a benzylthio moiety allows for a range of cyclization strategies. This document outlines protocols for the synthesis of thiophenes, thiazoles, pyrazoles, and a proposed pathway for pyridazines, leveraging the unique reactivity of this compound.

Synthesis of 2-Amino-3-cyano-4-methyl-5-(benzylthio)thiophene via Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. In this application, this compound serves as the ketone component, reacting with a cyano-activated methylene compound and elemental sulfur in the presence of a basic catalyst.

Reaction Scheme:

Caption: Gewald reaction for thiophene synthesis.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

-

Add 30 mL of ethanol to the flask, followed by morpholine (0.87 g, 10 mmol).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-3-ethoxycarbonyl-4-methyl-5-(benzylthio)thiophene.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Ethyl Cyanoacetate | Morpholine | Ethanol | 4 | 85 |

| This compound | Malononitrile | Triethylamine | Methanol | 3 | 88 |

Synthesis of 2-Amino-4-(benzylthiomethyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. This process involves the reaction of an α-haloketone with a thioamide. Therefore, a preliminary step of α-bromination of this compound is required.

Workflow:

Caption: Two-step synthesis of a substituted thiazole.

Experimental Protocols:

Protocol 1: Synthesis of 1-Bromo-1-(benzylthio)acetone

-

In a 100 mL round-bottom flask protected from light, dissolve this compound (1.80 g, 10 mmol) in 40 mL of carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 2 hours, monitoring by TLC.

-

Cool the reaction mixture and filter off the succinimide.

-

Remove the solvent under reduced pressure to yield the crude 1-bromo-1-(benzylthio)acetone, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Amino-4-(benzylthiomethyl)-5-methylthiazole

-

Dissolve the crude 1-bromo-1-(benzylthio)acetone (from the previous step) in 30 mL of ethanol in a 100 mL round-bottom flask.

-

Add thiourea (0.76 g, 10 mmol) to the solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Quantitative Data:

| α-Haloketone | Thioamide | Solvent | Time (h) | Overall Yield (%) |

| 1-Bromo-1-(benzylthio)acetone | Thiourea | Ethanol | 3 | 75 |

| 1-Bromo-1-(benzylthio)acetone | Thioacetamide | Methanol | 4 | 72 |

Synthesis of 3-(Benzylthiomethyl)-5-methyl-1H-pyrazole

The synthesis of pyrazoles can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. To utilize this compound, a Claisen condensation with a suitable ester, such as diethyl oxalate, is first performed to generate the 1,3-dicarbonyl intermediate.

Reaction Pathway:

Caption: Two-step, one-pot pyrazole synthesis.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 50 mL of absolute ethanol.

-

To this solution, add a mixture of this compound (1.80 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) dropwise at room temperature.

-

Stir the mixture at room temperature for 1 hour, then reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then add hydrazine hydrate (0.5 g, 10 mmol) followed by 5 mL of acetic acid.

-

Reflux the mixture for an additional 4 hours.

-

Cool the reaction mixture and pour it into 200 mL of ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Ketone | Dicarbonyl Source | Cyclizing Agent | Solvent | Time (h) | Yield (%) |

| This compound | Diethyl Oxalate | Hydrazine Hydrate | Ethanol | 6 | 65 |